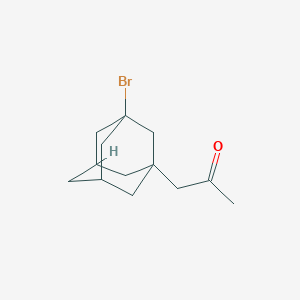

![molecular formula C11H18O3 B2684539 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 2243512-23-2](/img/structure/B2684539.png)

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Eucalyptol, also known as 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane, is a saturated monoterpene . It’s a volatile oil with medicinal values naturally found in eucalyptus oil . It’s a isoprenoid with 2-isoprene subunits (C10) .

Molecular Structure Analysis

The molecular formula of Eucalyptol is C10H18O . Its average mass is 154.249 Da and its monoisotopic mass is 154.135757 Da .Physical And Chemical Properties Analysis

Eucalyptol has a boiling point of 176-177 °C, a melting point of 1-2 °C, and a density of 0.921 g/mL at 25 °C . Its refractive index is 1.457 .Aplicaciones Científicas De Investigación

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structures similar to 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, are noted for their flexibility and usage as precursors in various industrial chemicals. Their fermentative production using engineered microbes such as Escherichia coli and Saccharomyces cerevisiae demonstrates their potential in biorenewable chemical production. However, their inhibitory effect on these microbes at concentrations below desired yields highlights the need for metabolic engineering strategies to enhance microbial robustness against such compounds. This includes modifications to cell membrane properties and metabolic processes to increase tolerance and improve industrial performance (Jarboe, Royce, & Liu, 2013).

Reactive Extraction and Separation

The review on the reactive extraction of carboxylic acids using organic solvents and supercritical fluids presents an efficient method for the separation of carboxylic acids from aqueous solutions. It highlights the environmentally benign, non-toxic, and non-polluting characteristics of supercritical CO2 as a solvent, offering a competitive and simplified approach for carboxylic acid separation with higher yield. This is particularly relevant for the separation and purification processes of similar compounds to 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid in industrial applications (Djas & Henczka, 2018).

Biotechnological Routes from Biomass

Lactic acid production from biomass, serving as a precursor for various chemicals, reflects the potential of biotechnological routes for converting similar structures to valuable industrial chemicals. The conversion of lactic acid into products like pyruvic acid, acrylic acid, and lactate ester through chemical and biotechnological routes underscores the versatility of carboxylic acid derivatives in green chemistry. This approach could be adapted for compounds similar to 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, enhancing their value and applicability in sustainable chemical production (Gao, Ma, & Xu, 2011).

Propiedades

IUPAC Name |

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-9(2)11(8(12)13)6-4-10(3,14-9)5-7-11/h4-7H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTDQLWOXOVNPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC(O1)(CC2)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2684457.png)

![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B2684472.png)

![[(1S,2R)-2-(Dimethylamino)cyclohexyl]methanol](/img/structure/B2684474.png)

![2-(3,4-Dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2684475.png)

![1-(3,5-dimethoxyphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2684478.png)

![4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2684479.png)